Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-

Beschreibung

The exact mass of the compound Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-hydroxy-3-prop-2-enylphenyl)sulfonyl-2-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4S/c1-3-5-13-11-15(7-9-17(13)19)23(21,22)16-8-10-18(20)14(12-16)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMKZABGIQJAEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)O)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047598 | |

| Record name | 4,4'-Sulfonylbis[2-(prop-2-en-1-yl)phenol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Phenol, 4,4'-sulfonylbis[2-(2-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

41481-66-7 | |

| Record name | 4,4′-Sulfonylbis[2-(2-propen-1-yl)phenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41481-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4,4'-sulfonylbis(2-(2-propen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041481667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-sulfonylbis[2-(2-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Sulfonylbis[2-(prop-2-en-1-yl)phenol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-diallyl-4,4'-sulfonyldiphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] chemical properties and structure"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-], a molecule of interest in polymer chemistry and a subject of investigation for its biological activity. This document details its physicochemical characteristics, provides a step-by-step synthesis and purification protocol, outlines a method for its analysis by High-Performance Liquid Chromatography (HPLC), and explores its potential as an endocrine disruptor through a proposed signaling pathway. The information is presented to support research and development activities involving this compound.

Chemical Structure and Properties

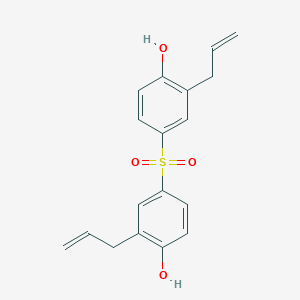

Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-], also known by synonyms such as bis(3-allyl-4-hydroxyphenyl)sulfone and TGSA, is an organic compound characterized by two phenol rings linked by a sulfonyl group, with an allyl (2-propenyl) group attached to each phenolic ring.[1][2] Its chemical structure is depicted below:

IUPAC Name: 4-(4-hydroxy-3-prop-2-enylphenyl)sulfonyl-2-prop-2-enylphenol[2][3]

CAS Number: 41481-66-7[1][2][3][4]

Molecular Formula: C₁₈H₁₈O₄S[1][2][3][4]

The presence of the sulfonyl group imparts chemical stability and enhances thermal resistance, while the phenolic hydroxyl groups and the allyl side chains are key to its reactivity.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] is presented in Table 1. This data is essential for understanding its behavior in various experimental and industrial settings.

| Property | Value | Source(s) |

| Molecular Weight | 330.405 g/mol | [1][2][3][4] |

| Melting Point | 138.5 °C | [1][4] |

| Boiling Point (Predicted) | 544.5 ± 50.0 °C | [1][4] |

| Density (Predicted) | 1.253 ± 0.06 g/cm³ | [1][4] |

| pKa (Predicted) | 7.22 ± 0.20 | [4] |

| Solubility | DMSO (Sparingly), Methanol (Slightly) | [4] |

| LogP (Predicted) | 4.46840 | [4] |

Table 1: Physicochemical Properties

Spectroscopic Data

While a comprehensive set of spectra is not publicly available, characteristic spectroscopic features can be predicted based on the molecule's functional groups.

-

Infrared (IR) Spectroscopy: Expected key vibrational frequencies include a broad O-H stretching band for the phenolic hydroxyl groups (around 3200-3600 cm⁻¹), C-H stretching for the aromatic and alkenyl groups (around 3000-3100 cm⁻¹), C=C stretching for the aromatic and alkenyl groups (in the 1400-1600 cm⁻¹ region), and S=O stretching for the sulfonyl group.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would show characteristic signals for the aromatic protons and carbons, the allyl group protons and carbons, and the phenolic hydroxyl protons.

-

Mass Spectrometry: The exact mass is 330.09258022.[4]

Experimental Protocols

Synthesis of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-]

The primary method for synthesizing this compound is through a thermally induced intramolecular rearrangement, specifically a Claisen rearrangement, of 4,4'-diallyldiphenylsulfone.[1] A detailed experimental protocol based on available literature is provided below.

Reaction Scheme:

Materials and Equipment:

-

4,4'-diallyldiphenylsulfone (precursor)

-

Diethylene glycol monobutyl ether (solvent)

-

Methyl glycine diacetic acid (catalyst/additive)

-

10% Sodium hydroxide (NaOH) solution

-

Activated carbon

-

30% Sulfuric acid (H₂SO₄) solution

-

Reaction flask with a reflux condenser and stirrer

-

Heating mantle or oil bath

-

Inert gas supply (e.g., Nitrogen)

-

Standard laboratory glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: In a reaction flask equipped with a reflux condenser and a stirrer, combine 40 g (0.12 mol) of 4,4'-diallyldiphenylsulfone, 100 mL of diethylene glycol monobutyl ether, and 0.4 g of methyl glycine diacetic acid.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen, to prevent oxidation.

-

Heating: Heat the reaction mixture to 198-200 °C using an oil bath or heating mantle and maintain this temperature with stirring for 7 hours.[3]

-

Solvent Removal: After the reaction is complete, cool the mixture and recover the solvent, for example, by vacuum distillation.

-

Workup:

-

Pour the residue into 100 mL of a 10% NaOH solution and stir to dissolve.

-

Add a small amount of activated carbon and heat the solution to 80 °C for 15 minutes to decolorize.[3]

-

Filter the hot solution to remove the activated carbon.

-

-

Precipitation:

-

Cool the aqueous filtrate to room temperature.

-

While stirring, slowly add 30% H₂SO₄ to adjust the pH to approximately 8.5. Maintain the temperature below 30 °C using an ice water bath.[3]

-

-

Isolation and Purification:

-

Collect the resulting white precipitate by filtration.

-

Wash the solid with water.

-

Further purify the crude product by recrystallization from a suitable solvent such as toluene.

-

Dry the purified solid to obtain Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-]. A yield of approximately 96.2% with a purity of 97.5% has been reported.[3]

-

HPLC Analysis

The purity and quantification of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] can be determined using reverse-phase High-Performance Liquid Chromatography (HPLC). The following is a representative method that can be adapted for this specific compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV or fluorescence detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, with 0.1% formic acid added to both solvents to improve peak shape. A typical starting point could be a 65:35 (v/v) mixture of water:acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 275 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent like methanol to prepare a stock solution. Further dilutions can be made as required.

Procedure:

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject the prepared sample solution onto the column.

-

Data Acquisition: Record the chromatogram and integrate the peak corresponding to Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-].

-

Quantification: For quantitative analysis, a calibration curve should be prepared using standard solutions of known concentrations.

Biological Activity and Signaling Pathways

Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] is structurally related to other bisphenol compounds, such as Bisphenol A (BPA) and Bisphenol S (BPS), which are known endocrine disruptors.[1] While specific studies on the detailed mechanism of action of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] are limited, its structural similarity suggests it may interact with hormonal pathways in a similar manner.

Endocrine-disrupting chemicals can interfere with the body's endocrine system by mimicking or blocking natural hormones, or by altering the production and breakdown of hormones. Bisphenols have been shown to interact with nuclear receptors, including the estrogen receptor (ER) and the androgen receptor (AR).

Below is a conceptual diagram illustrating the potential endocrine-disrupting pathway of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-].

Caption: Potential endocrine disruption pathway of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-].

This diagram illustrates a generalized mechanism where the compound enters a target cell and binds to a nuclear receptor, such as the estrogen or androgen receptor. This binding can lead to the dissociation of heat shock proteins (HSP), receptor dimerization, and translocation to the nucleus. The activated receptor dimer then binds to specific DNA sequences known as hormone response elements, modulating the transcription of target genes. This alteration in gene expression can lead to changes in protein synthesis and ultimately result in a range of physiological effects associated with endocrine disruption.

Applications and Future Directions

Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] is primarily of interest in materials science and polymer chemistry. The presence of two reactive allyl groups and two phenolic hydroxyl groups makes it a suitable monomer or crosslinking agent for the synthesis of high-performance polymers, such as polyethersulfones, which are known for their thermal stability and mechanical strength.[1] It has also been used in the preparation of microcapsules for light-thermal sensitive imaging systems and as a temperature-sensitive developer.[3]

Given its structural similarity to known endocrine disruptors, further research into the toxicological and pharmacological profile of this compound is warranted. Understanding its interactions with various biological targets could inform the design of new molecules with specific biological activities or guide the development of safer alternatives in its industrial applications.

Conclusion

This technical guide has summarized the key chemical properties, structure, and experimental methodologies for Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-]. The provided data and protocols offer a valuable resource for researchers and professionals working with this compound. The exploration of its potential endocrine-disrupting activity highlights the importance of further investigation into its biological effects. The information presented herein is intended to facilitate ongoing and future research in the fields of chemistry, materials science, and drug development.

References

- 1. Bisphenol A, S, & F Analyzed with HPLC - AppNote [mtc-usa.com]

- 2. HPLC Analysis of BPA (Bisphenol A) at 1 ng/mL in Milk on Ascentis® Express C18 after Solid Phase Extraction using SupelMIP® SPE - Bisphenol A application for HPLC, application for SPE | Sigma-Aldrich [sigmaaldrich.com]

- 3. Bis(3-allyl-4-hydroxyphenyl)sulfone | 41481-66-7 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

Synthesis of Bis(3-allyl-4-hydroxyphenyl) Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for Bis(3-allyl-4-hydroxyphenyl) sulfone, a compound of interest in various chemical and pharmaceutical applications. This document details the experimental protocols, quantitative data, and a visual representation of the synthetic routes.

Introduction

Bis(3-allyl-4-hydroxyphenyl) sulfone, also known as 4,4'-sulfonylbis[2-(prop-2-en-1-yl)phenol], is a phenolic compound that has garnered attention as a potential alternative to bisphenol A (BPA) and has been utilized in the preparation of microcapsules for light-thermal sensitive imaging systems.[1][2][3] Its synthesis is primarily achieved through two main routes: a two-step Claisen rearrangement of bis(4-allyloxyphenyl) sulfone and a direct rearrangement of 4,4'-diallyl diphenyl sulfone.

Synthesis Pathways

There are two principal methods for the synthesis of Bis(3-allyl-4-hydroxyphenyl) sulfone. The first is a classic two-step approach involving an initial etherification followed by a thermal Claisen rearrangement. The second is a more direct, one-pot rearrangement.

Pathway 1: Two-Step Synthesis via Claisen Rearrangement

This pathway involves the initial synthesis of an intermediate, bis(4-allyloxyphenyl) sulfone, which is then subjected to a thermal rearrangement to yield the final product.

Step 1: Synthesis of Bis(4-allyloxyphenyl) sulfone

In this step, 4,4'-sulfonyldiphenol is reacted with an allyl halide, such as allyl bromide, in the presence of a base and a phase transfer catalyst to form the diether intermediate.

Step 2: Claisen Rearrangement

The isolated bis(4-allyloxyphenyl) sulfone is then heated in a high-boiling solvent, leading to a[4][4]-sigmatropic rearrangement of the allyl groups from the oxygen atoms to the ortho positions on the aromatic rings, yielding Bis(3-allyl-4-hydroxyphenyl) sulfone.

Pathway 2: Direct Synthesis from 4,4'-diallyl diphenyl sulfone

A more direct route involves the rearrangement of 4,4'-diallyl diphenyl sulfone. This method is typically carried out at high temperatures in a suitable solvent and in the presence of a catalyst.

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of Bis(3-allyl-4-hydroxyphenyl) sulfone based on published procedures.

Protocol for Pathway 1: Two-Step Synthesis

Step 1: Synthesis of bis(4-allyloxyphenyl) sulfone

-

A flask is charged with 150 parts of water, 150 parts of toluene, 12 parts of caustic soda, and 25 parts of 4,4'-sulfonyldiphenol. The mixture is stirred until a complete solution is formed.[5]

-

To this solution, 1 part of trioctylmethylammonium chloride (phase transfer catalyst) is added, followed by 36.3 parts of allyl bromide.[5]

-

The resulting solution is heated and reacted at 50-60°C for 15 hours.[5]

-

After the reaction, toluene is removed by steam distillation to obtain pale yellow crystals.[5]

-

The crystals are filtered and washed with 100 parts of methanol to yield white crystals of bis(4-allyloxyphenyl) sulfone.[5]

Step 2: Rearrangement to Bis(3-allyl-4-hydroxyphenyl) sulfone

-

30 parts of the obtained bis(4-allyloxyphenyl) sulfone are added to 30 parts of trichlorobenzene.[5]

-

The mixture is heated at 216-218°C for 10 hours to induce rearrangement.[5]

-

Upon completion, the phenolic product is extracted by adding 50 parts of water and 12 parts of 48% caustic soda.[5]

-

The aqueous phase is purified with active carbon.[5]

-

The purified water phase is then treated with an acid to precipitate white crystals of Bis(3-allyl-4-hydroxyphenyl) sulfone.[5]

Protocol for Pathway 2: Direct Synthesis

-

To a reaction vessel under a nitrogen atmosphere, add 40 g (0.12 mol) of 4,4'-diallyl diphenyl sulfone, 100 mL of diethylene glycol monobutyl ether, and 0.4 g of methyl glycine diacetic acid.[1][4]

-

The reaction mixture is stirred and heated in an oil bath at 198-200°C for 7 hours.[1][4]

-

After the reaction is complete, the solvent is recovered. The residue is poured into 100 mL of a 10% NaOH solution and stirred until dissolved.[1][4]

-

Activated carbon is added, and the solution is heated to 80°C for 15 minutes.[1][4]

-

The solution is filtered, and the aqueous phase is cooled to room temperature.[1][4]

-

The pH is adjusted to approximately 8.5 with 30% H₂SO₄ while stirring in an ice-water bath to maintain a temperature not exceeding 30°C.[1][4]

-

The resulting precipitate is filtered and dried to obtain a white solid.[1][4]

Quantitative Data Summary

| Parameter | Pathway 1 (Step 1) | Pathway 1 (Step 2) | Pathway 2 |

| Starting Material | 4,4'-sulfonyldiphenol | bis(4-allyloxyphenyl) sulfone | 4,4'-diallyl diphenyl sulfone |

| Yield | 91.2% (30.5 parts) | 93.3% (14.0 parts) | 96.2% (38.5 g)[1][4] |

| Melting Point | 143-144°C | 139-144°C | Not specified |

| Purity | Not specified | Not specified | 97.5%[1][4] |

| Appearance | White crystals | White crystals | White solid[1][4] |

Synthesis Pathway Visualization

The following diagram illustrates the two primary synthesis routes for Bis(3-allyl-4-hydroxyphenyl) sulfone.

Caption: Synthesis pathways for Bis(3-allyl-4-hydroxyphenyl) sulfone.

References

- 1. Bis(3-allyl-4-hydroxyphenyl)sulfone | 41481-66-7 [chemicalbook.com]

- 2. Bis-(3-allyl-4-hydroxyphenyl) sulfone decreases embryonic viability and alters hepatic mRNA expression at two distinct developmental stages in chicken embryos exposed via egg injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bis(3-allyl-4-hydroxyphenyl)sulfone CAS#: 41481-66-7 [m.chemicalbook.com]

- 5. GB2154236A - Bis (3-allyl 4-hydroxyphenyl) sulfone - Google Patents [patents.google.com]

Technical Guide: Physicochemical Characteristics of Bis(3-allyl-4-hydroxyphenyl)sulfone (CAS 41481-66-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for Bis(3-allyl-4-hydroxyphenyl)sulfone, a compound identified by CAS number 41481-66-7. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Physicochemical Properties

Bis(3-allyl-4-hydroxyphenyl)sulfone, also known by synonyms such as 4,4'-sulfonylbis[2-(2-propenyl)phenol] and TGSH, is a solid organic compound.[1] Its core structure consists of two phenol rings linked by a sulfonyl group, with each phenol ring substituted with an allyl group.[2] The physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C18H18O4S | [1][2] |

| Molecular Weight | 330.4 g/mol | [2][3] |

| Appearance | White to Off-White Solid | [2][4] |

| Melting Point | 138.5 °C (solvent: toluene) | [2][5] |

| Boiling Point | 544.5 ± 50.0 °C (Predicted) | [2][5] |

| Density | 1.253 ± 0.06 g/cm³ (Predicted) | [2][5] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | [6] |

| pKa (Predicted) | 7.22 ± 0.20 | [7] |

| LogP (Predicted) | 4.1 | [1] |

Synthesis Protocols

Several methods for the synthesis of Bis(3-allyl-4-hydroxyphenyl)sulfone have been reported, primarily involving the Claisen rearrangement of a precursor molecule.

Method 1: Thermal Rearrangement in Diethylene Glycol Monobutyl Ether

This method utilizes 4,4'-diallyl diphenyl sulfone as the starting material.

Experimental Protocol:

-

A mixture of 4,4'-diallyl diphenyl sulfone (40 g, 0.12 mol) and methyl glycine diacetic acid (0.4 g) is added to 100 mL of diethylene glycol monobutyl ether in a reaction vessel under a nitrogen atmosphere.

-

The reaction mixture is stirred and heated in an oil bath at 198-200 °C for 7 hours.

-

After the reaction is complete, the solvent is recovered.

-

The residue is poured into 100 mL of 10% NaOH solution, stirred to dissolve, and heated to 80 °C for 15 minutes after the addition of activated carbon.

-

The solution is filtered, and the aqueous phase is cooled to room temperature.

-

The pH is adjusted to approximately 8.5 with 30% H2SO4 while stirring in an ice water bath, maintaining a temperature not exceeding 30 °C.

-

The resulting solid is filtered and dried to yield the final product.[4]

Method 2: Synthesis from 4,4'-sulfonyldiphenol

This two-step synthesis starts with 4,4'-sulfonyldiphenol.

Step 1: Etherification

-

4,4'-sulfonyldiphenol is reacted with an allyl compound (e.g., allyl bromide) in the presence of a phase transfer catalyst (e.g., trioctylmethylammonium chloride) and an acid binding agent (e.g., caustic soda) in a water/organic solvent mixture (e.g., water/toluene).

-

The reaction is carried out at 50-150 °C for 1-20 hours to form bis(4-allyloxyphenyl) sulfone.[1][8]

Step 2: Thermal Rearrangement

-

The intermediate, bis(4-allyloxyphenyl) sulfone, is heated to 170-230 °C in the presence or absence of a high-boiling point organic solvent (e.g., trichlorobenzene).

-

The thermal rearrangement yields Bis(3-allyl-4-hydroxyphenyl)sulfone.

-

The product is then extracted with an aqueous base, purified with activated carbon, and precipitated by acidification.[8]

A patent also describes a method using oxidized graphene as a catalyst and phenylates as solvents to achieve the rearrangement in a shorter time (0.5 to 1 hour).[5]

Synthesis of Bis(3-allyl-4-hydroxyphenyl)sulfone.

Experimental Protocols for Physicochemical Characterization

Melting Point: The melting point can be determined using standard capillary methods or by Differential Scanning Calorimetry (DSC). The provided value of 138.5 °C was determined using toluene as the solvent for recrystallization.[2][5]

Solubility: Qualitative solubility was determined to be sparse in DMSO and slight in methanol.[6] Quantitative solubility can be determined using the flask-shaking method followed by quantification of the solute in the saturated solution by a suitable analytical technique like HPLC-UV.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of Bis(3-allyl-4-hydroxyphenyl)sulfone. A patent for its synthesis mentions the use of HPLC for detection of the reaction products.[5] While a specific validated method for this compound is not detailed, a general reverse-phase HPLC method would be suitable.

General HPLC analysis workflow.

Biological Activity and Potential Signaling Pathways

The biological activity of Bis(3-allyl-4-hydroxyphenyl)sulfone is an area of ongoing research. Due to its structural similarity to Bisphenol A (BPA), there is interest in its potential as an endocrine disruptor.

A study on chicken embryos exposed to this compound via egg injection reported a decrease in embryonic viability.[3][9] The study also observed alterations in the hepatic mRNA expression of genes involved in xenobiotic metabolism, lipid homeostasis, bile acid synthesis, and cell cycle regulation. Notably, the estrogen-responsive gene, apolipoprotein II, was significantly up-regulated in the liver of embryos at mid-incubation in a high-dose group.[3] This suggests potential interference with estrogenic signaling pathways.

However, a specific, well-characterized signaling pathway directly modulated by Bis(3-allyl-4-hydroxyphenyl)sulfone has not yet been fully elucidated. Further research is required to understand its precise mechanism of action and its potential effects on endocrine and other signaling cascades. The structural similarities to other bisphenols suggest that it may interact with nuclear receptors, but this remains to be experimentally verified.[10][11]

References

- 1. GB2154236A - Bis (3-allyl 4-hydroxyphenyl) sulfone - Google Patents [patents.google.com]

- 2. Bis(3-allyl-4-hydroxyphenyl)sulfone CAS#: 41481-66-7 [m.chemicalbook.com]

- 3. Bis-(3-allyl-4-hydroxyphenyl) sulfone decreases embryonic viability and alters hepatic mRNA expression at two distinct developmental stages in chicken embryos exposed via egg injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bis(3-allyl-4-hydroxyphenyl)sulfone | 41481-66-7 [chemicalbook.com]

- 5. CN103880717A - Preparation method of bis(3-allyl-4-hydroxy phenyl) sulfone and derivative thereof - Google Patents [patents.google.com]

- 6. endocrinedisruption.org [endocrinedisruption.org]

- 7. mdpi.com [mdpi.com]

- 8. Knowledge Gap in Understanding the Steroidogenic Acute Regulatory Protein Regulation in Steroidogenesis Following Exposure to Bisphenol A and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Effects of Bisphenols on Testicular Steroidogenesis [frontiersin.org]

- 11. The role of endocrine-disrupting phthalates and bisphenols in cardiometabolic disease: the evidence is mounting - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of TG-SA (Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound TG-SA, chemically known as Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-]. This document is intended to serve as a core resource for researchers and professionals involved in drug development and related scientific fields.

Introduction

TG-SA, also referred to as 2,2'-Diallyl-4,4'-sulfonyldiphenol, is a bisphenol derivative with the chemical formula C₁₈H₁₈O₄S and a molecular weight of 330.4 g/mol .[1][2] Its structure, featuring two phenol rings linked by a sulfonyl group and substituted with propenyl groups, makes it a subject of interest for various applications.[1]

Synthesis

The primary synthetic route to TG-SA involves a thermal intramolecular rearrangement of a precursor molecule, 4,4'-diallyldiphenylsulfone.[1][3] This reaction is typically conducted at elevated temperatures, in the range of 195-210 °C, under an inert atmosphere to prevent oxidation and unwanted side reactions.[4][5] The presence of heterocyclic and amino compounds can facilitate this rearrangement.[4]

Experimental Protocol: Synthesis of TG-SA

-

Starting Material: 4,4'-diallyldiphenylsulfone is used as the precursor.

-

Reaction Setup: The precursor is placed in a reaction vessel equipped with a stirrer and an inlet for inert gas (e.g., nitrogen or argon).

-

Catalyst/Promoter: A suitable heterocyclic or amino compound is added to the reaction mixture.

-

Heating: The mixture is heated to a temperature between 195 °C and 210 °C with continuous stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude product is subjected to purification steps, which may include filtration and recrystallization to yield pure TG-SA.[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of TG-SA. The following sections summarize the available spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR spectra with peak-by-peak assignments for TG-SA are not publicly available, it is documented that a ¹³C NMR spectrum was acquired on a Bruker AM-270 instrument.[1]

Table 1: Predicted and Expected NMR Data for TG-SA

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

| ¹H NMR | ||

| Phenolic -OH | 4.5 - 8.0 | Broad singlet, position is concentration and solvent dependent. |

| Aromatic C-H | 6.5 - 8.0 | Complex multiplet patterns. |

| Allylic -CH= | 5.5 - 6.5 | Multiplet. |

| Allylic =CH₂ | 4.8 - 5.5 | Two distinct multiplets. |

| Allylic -CH₂- | 3.0 - 3.5 | Doublet. |

| ¹³C NMR | ||

| Aromatic C-O | 150 - 160 | |

| Aromatic C-S | 130 - 145 | |

| Aromatic C-C/C-H | 115 - 135 | |

| Allylic -CH= | 130 - 140 | |

| Allylic =CH₂ | 110 - 120 | |

| Allylic -CH₂- | 30 - 40 |

Experimental Protocol: NMR Spectroscopy

A general procedure for obtaining NMR spectra of a solid sample like TG-SA is as follows:

-

Sample Preparation: Dissolve an appropriate amount of the TG-SA sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using standard pulse sequences.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using proton-decoupled pulse sequences to simplify the spectrum. Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

An IR spectrum of TG-SA would exhibit characteristic absorption bands corresponding to its various functional groups.

Table 2: Expected Infrared Absorption Bands for TG-SA [3]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Phenolic) | Stretching | 3200 - 3600 (broad) |

| C-H (Aromatic & Alkenyl) | Stretching | 3000 - 3100 |

| C=C (Aromatic & Alkenyl) | Stretching | 1400 - 1600 |

| S=O (Sulfonyl) | Asymmetric & Symmetric Stretching | 1300 - 1350 and 1140 - 1160 |

| C-O (Phenolic) | Stretching | 1200 - 1300 |

Experimental Protocol: FTIR Spectroscopy

A standard procedure for obtaining an FTIR spectrum of a solid sample is as follows:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the TG-SA sample with dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) data for TG-SA has been reported.[3]

Table 3: Mass Spectrometry Data for TG-SA [1][3]

| Ionization Mode | Adduct | Precursor m/z |

| ESI+ | [M+H]⁺ | 331.0999 |

| ESI- | [M-H]⁻ | 329.0853033 |

Tandem mass spectrometry (MS/MS) experiments in negative ion mode reveal characteristic fragmentation patterns that can be used for structural confirmation.[3] The fragmentation would likely involve cleavage of the allyl groups and fragmentation of the sulfonyl bridge.

Experimental Protocol: LC-MS

A general protocol for LC-MS analysis of TG-SA is as follows:

-

Sample Preparation: Dissolve a small amount of TG-SA in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

-

Instrumentation: Use a high-performance liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatographic Separation:

-

Column: A reverse-phase column (e.g., C18) is typically used.[3]

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid) to improve ionization.

-

-

Mass Spectrometric Detection:

-

Ion Source: Electrospray ionization (ESI) is a common choice for this type of compound.

-

Analysis: Perform full scan analysis to identify the precursor ions and product ion scans (MS/MS) to study fragmentation patterns.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound like TG-SA.

Caption: General workflow for the synthesis and spectroscopic characterization of TG-SA.

Conclusion

This technical guide has summarized the available synthetic and spectroscopic data for TG-SA (Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-]). While a complete set of experimental spectra is not publicly available, the provided information on expected spectral features and general experimental protocols offers a solid foundation for researchers working with this compound. Further investigation into proprietary databases and scientific literature may yield more detailed quantitative data.

References

- 1. 2,2'-Diallyl-4,4'-sulfonyldiphenol | C18H18O4S | CID 833466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-|lookchem [lookchem.com]

- 3. Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- | 41481-66-7 | Benchchem [benchchem.com]

- 4. Buy Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- | 41481-66-7 [smolecule.com]

- 5. CN106397283A - Preparation method of temperature-sensitive developer 4,4'-sulfonylbis[2-(2-propenyl)]phenol - Google Patents [patents.google.com]

In-depth Technical Guide to the Thermal Stability and Degradation Profile of Triglycine Sulfate (TGSH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycine sulfate ((NH₂CH₂COOH)₃·H₂SO₄), commonly abbreviated as TGSH or TGS, is a well-known ferroelectric material with significant applications in infrared detectors, thermal imaging, and various electronic devices.[1][2][3][4] Its performance and reliability in these applications are intrinsically linked to its thermal stability. Understanding the thermal behavior and degradation profile of TGSH is paramount for defining its operational limits, ensuring device longevity, and for quality control in its synthesis and manufacturing processes. This technical guide provides a comprehensive overview of the thermal stability and degradation of pure TGSH, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying processes.

Thermal Stability of TGSH

The thermal stability of a material refers to its ability to resist decomposition or changes in its physical and chemical properties as a function of increasing temperature. For TGSH, two critical thermal events define its stability: the ferroelectric phase transition (Curie temperature) and the onset of thermal decomposition.

Curie Temperature

TGSH undergoes a second-order phase transition from a ferroelectric to a paraelectric state at a specific temperature known as the Curie temperature (T_c). This transition is a key characteristic of its thermal behavior.

The Curie temperature for pure triglycine sulfate is approximately 49 °C. [2][4]

Below this temperature, TGSH exhibits spontaneous electric polarization, which is the basis for its pyroelectric and ferroelectric properties. Above the Curie temperature, this spontaneous polarization is lost.

Thermal Decomposition

The ultimate limit of the thermal stability of TGSH is its decomposition temperature. Beyond this point, the compound breaks down into smaller, volatile molecules.

Based on thermogravimetric analysis (TGA) and differential thermal analysis (DTA), the thermal decomposition of pure TGSH is characterized by the following key temperatures:

These values indicate that while the ferroelectric properties are lost at a relatively low temperature, the compound itself remains structurally stable up to over 200°C.

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data related to the thermal stability of pure triglycine sulfate.

| Parameter | Value | Experimental Technique(s) | Reference(s) |

| Curie Temperature (T_c) | ~49 °C | Dielectric Measurements | [2][4] |

| Melting Onset | 214.51 °C | Differential Thermal Analysis (DTA) | [5] |

| Decomposition Temperature | 226.60 °C | Thermogravimetric Analysis (TGA) | [5] |

Experimental Protocols

The characterization of the thermal stability and degradation profile of TGSH relies on several key analytical techniques. The detailed methodologies for these experiments are crucial for obtaining reproducible and accurate data.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which TGSH begins to decompose and to quantify the mass loss associated with this decomposition.

Methodology: A small, precisely weighed sample of pure TGSH (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum). The crucible is then placed on a sensitive microbalance within a furnace. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidative degradation. The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve plots the percentage of weight loss against temperature. The onset of decomposition is identified as the temperature at which a significant weight loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To determine the Curie temperature and the enthalpy changes associated with phase transitions and decomposition.

Methodology: A small, weighed sample of pure TGSH (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. Both the sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program, including heating and cooling cycles, at a defined rate (e.g., 5-10 °C/min). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The DSC thermogram plots heat flow against temperature. The Curie temperature is observed as a small, reversible endothermic peak or a shift in the baseline during the heating scan. The melting and decomposition events are typically observed as larger endothermic peaks at higher temperatures.

Evolved Gas Analysis (EGA): TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the chemical nature of the gaseous products evolved during the thermal decomposition of TGSH.

Methodology: The experimental setup is similar to that of a standard TGA. However, the gas outlet of the TGA furnace is connected via a heated transfer line to a mass spectrometer or an FTIR spectrometer. As the TGSH sample is heated and decomposes, the evolved gases are swept by the carrier gas into the coupled analyzer.

-

TGA-MS: The mass spectrometer ionizes the gas molecules and separates them based on their mass-to-charge ratio, allowing for the identification of the individual components of the evolved gas mixture.

-

TGA-FTIR: The evolved gases pass through an infrared gas cell, and an FTIR spectrometer records the infrared spectrum of the gas mixture over time. The characteristic absorption bands in the IR spectrum allow for the identification of the functional groups and, consequently, the chemical nature of the decomposition products.

Degradation Profile and Mechanism

While specific, detailed studies on the multi-step degradation of pure TGSH and the precise quantification of its decomposition products are not extensively available in the public domain, a logical degradation pathway can be proposed based on the chemical structure of triglycine sulfate.

The thermal decomposition is expected to be a multi-step process. The initial stages likely involve the breakdown of the glycine molecules and the release of the sulfuric acid moiety.

Proposed Degradation Pathway:

Caption: Proposed thermal degradation pathway of TGSH.

The decomposition of glycine is known to produce water, carbon dioxide, and ammonia. The sulfuric acid component will likely decompose at higher temperatures to sulfur dioxide and/or sulfur trioxide and water. A comprehensive analysis using TGA-MS or TGA-FTIR would be necessary to confirm the exact composition and evolution profile of these gaseous products.

Experimental and Logical Workflow Visualization

The following diagrams illustrate the logical workflow for the thermal analysis of TGSH and a typical experimental workflow for TGA-MS analysis.

Caption: Logical workflow for the comprehensive thermal analysis of TGSH.

Caption: Experimental workflow for TGA-MS analysis of TGSH.

Conclusion

The thermal stability of triglycine sulfate is a critical parameter for its application in various technologies. This guide has summarized the key thermal properties of pure TGSH, including its Curie temperature of approximately 49 °C and its decomposition temperature of around 226.60 °C.[2][4][5] The provided experimental protocols for TGA, DSC, and EGA serve as a foundation for researchers and scientists to conduct accurate and reproducible thermal analysis. While the precise multi-step degradation mechanism and the quantitative profile of evolved gases require further detailed investigation using techniques like TGA-MS, the presented information offers a robust framework for understanding the thermal behavior of this important ferroelectric material. This knowledge is essential for the development of more stable materials and for optimizing the performance and reliability of devices utilizing triglycine sulfate.

References

Intramolecular Rearrangement of 4,4'-Diallyloxydiphenylsulfone to 3,3'-Diallyl-4,4'-dihydroxydiphenylsulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intramolecular rearrangement of 4,4'-diallyloxydiphenylsulfone to produce 3,3'-diallyl-4,4'-dihydroxydiphenylsulfone, a transformation of significant interest in synthetic chemistry. This reaction proceeds via a thermal Claisen rearrangement, a powerful tool for carbon-carbon bond formation. This document details the reaction mechanism, experimental protocols, and quantitative data associated with this synthesis.

Core Reaction and Mechanism

The transformation of 4,4'-diallyloxydiphenylsulfone to 3,3'-diallyl-4,4'-dihydroxydiphenylsulfone is a classic example of a[1][1]-sigmatropic rearrangement, specifically an aromatic Claisen rearrangement.[2][3] This concerted, intramolecular process involves the thermal activation of the allyl ether, leading to a cyclic transition state and subsequent migration of the allyl group to the ortho position of the phenyl ring. The initial rearrangement product, a dienone intermediate, then undergoes tautomerization to restore aromaticity and yield the final dihydroxydiphenylsulfone product.[3]

The reaction is typically carried out at elevated temperatures, often in a high-boiling inert solvent.[2] The presence of alkali components in the starting material can promote the formation of byproducts, necessitating careful control of the reaction conditions and purification of the starting material.[2]

Quantitative Data Summary

The following tables summarize the quantitative data reported for the synthesis of 3,3'-diallyl-4,4'-dihydroxydiphenylsulfone via the Claisen rearrangement of 4,4'-diallyloxydiphenylsulfone.[2]

Table 1: Reaction Conditions and Yields [2]

| Parameter | Value |

| Starting Material | 4,4'-Diallyloxydiphenylsulfone |

| Solvent | Trichlorobenzene |

| Reaction Temperature | 216-219 °C |

| Reaction Time | 10 hours |

| Product | 3,3'-Diallyl-4,4'-dihydroxydiphenylsulfone |

| Yield | 93.3% |

| Melting Point | 139-144 °C |

Table 2: Product Purity and Byproduct Profile (High-Performance Liquid Chromatography Analysis) [2]

| Compound | Percentage |

| Di-rearranged compound (3,3'-diallyl-4,4'-dihydroxydiphenylsulfone) | 91.1% |

| Mono-rearranged compound | 1.6% |

| Indane-type compound | 1.0% |

| Mono-allyl compound | 1.1% |

| Isomers | 0.6% |

| Dimers | 1.4% |

Experimental Protocols

The following is a detailed methodology for the synthesis of 3,3'-diallyl-4,4'-dihydroxydiphenylsulfone based on cited literature.[2]

1. Synthesis of 4,4'-Diallyloxydiphenylsulfone (Starting Material)

4,4'-Diallyloxydiphenylsulfone can be prepared by the reaction of 4,4'-dihydroxydiphenylsulfone with an allyl halide (e.g., allyl chloride or allyl bromide) in an organic solvent in the presence of an alkaline substance, such as an alkali metal hydroxide.[2] It is crucial to minimize the residual alkali content in the final product to prevent side reactions during the subsequent rearrangement.[2]

2. Claisen Rearrangement to 3,3'-Diallyl-4,4'-dihydroxydiphenylsulfone

-

Reaction Setup: A solution of 4,4'-diallyloxydiphenylsulfone in a high-boiling inert solvent, such as trichlorobenzene, is prepared in a suitable reaction vessel equipped with a condenser and a thermometer.

-

Reaction Conditions: The reaction mixture is heated to a temperature of 216-219 °C and maintained for approximately 10 hours.[2]

-

Work-up and Purification:

-

The resulting trichlorobenzene solution containing the reaction products is extracted with a heated aqueous solution of 10% by weight sodium hydroxide.

-

A small amount of activated carbon is added to the aqueous extract for decolorization, followed by stirring.

-

The activated carbon is removed by filtration.

-

The filtrate is then neutralized by the addition of a 20% concentration sulfuric acid solution, which leads to the precipitation of the product crystals.

-

The purified 3,3'-diallyl-4,4'-dihydroxydiphenylsulfone is collected by filtration and dried.

-

Visualizations

Reaction Mechanism

Caption: Intramolecular Claisen rearrangement of 4,4'-diallyloxydiphenylsulfone.

Experimental Workflow

Caption: Synthesis and purification workflow for 3,3'-diallyl-4,4'-dihydroxydiphenylsulfone.

References

An In-depth Technical Guide on Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the existing scientific literature on Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-], a compound of increasing interest in materials science and toxicology. This document synthesizes key findings on its chemical properties, synthesis, and biological activities, with a focus on presenting quantitative data and detailed experimental methodologies to support further research and development.

Physicochemical Properties

Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-], also known as Bis(3-allyl-4-hydroxyphenyl) sulfone or TG-SA, is an organic compound characterized by two phenol rings linked by a sulfonyl group, with each ring bearing a 2-propenyl (allyl) group.[1] Its chemical structure imparts notable thermal properties and reactivity.[1][2]

Table 1: Physicochemical Properties of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-]

| Property | Value | Source |

| Molecular Formula | C18H18O4S | [3][4] |

| Molecular Weight | 330.405 g/mol | [1][3] |

| CAS Number | 41481-66-7 | [3] |

| Melting Point | 138.5 °C (in toluene) | [3] |

| Boiling Point (Predicted) | 544.5 ± 50.0 °C | [3] |

| Density (Predicted) | 1.253 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 7.22 ± 0.20 | [3] |

| LogP | 4.46840 | [3] |

| Solubility | Sparingly in DMSO, Slightly in Methanol | [3] |

| Appearance | Dry Powder | [4] |

Synthesis and Chemical Reactions

The primary synthesis of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] involves the intramolecular rearrangement of 4,4'-diallyldiphenylsulfone.[1] This thermally driven reaction is often facilitated by specific chemical agents.[1]

Experimental Protocol: Synthesis via Intramolecular Rearrangement

A common synthetic route involves heating 4,4'-diallyldiphenylsulfone, which triggers a Claisen rearrangement where the allyl groups migrate from the oxygen atoms of a precursor ether to the ortho position on the aromatic rings.[1] A more specific method involves the reaction of 4,4'-diallyldiphenylsulfone with heterocyclic and amino compounds in an inert atmosphere at temperatures between 195-210 °C.[2] This process is designed to achieve high purity and yield with minimal byproducts.[2]

The allyl groups on the molecule are reactive sites that can undergo radical polymerization, making it a candidate for creating cross-linked polymer networks.[1] It also acts as a nucleophile, readily forming covalent bonds with electrophilic molecules through its allyl groups in substitution reactions like S_N2.[2]

Biological Activity and Toxicology

Due to its structural similarity to bisphenol A (BPA), a known endocrine disruptor, the biological activity of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] has been a subject of investigation, particularly its potential endocrine-disrupting effects.[2][5]

3.1. Endocrine Activity

Studies suggest that Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] may exhibit biological activities similar to other bisphenol analogues, including potential estrogenic activity.[2][5] High-throughput screening methods are often employed to compare its activity with other bisphenols to assess its risk profile.[2]

3.2. Toxicity Studies

Animal studies have been conducted to evaluate the toxicity of this compound.

Table 2: Summary of Toxicological Data

| Study Type | Species | Dosing | Key Findings | Reference |

| 90-day Oral Gavage | Wistar Rats | 0, 100, 300, 600/1000 mg/kg bw/day | Clinical signs of toxicity at ≥300 mg/kg bw/day in males and 1000 mg/kg bw/day in females. Dilated caecum in high-dose males and liver enlargement in high-dose females. | [5] |

| Reproductive/Developmental Toxicity Screening (OECD TG 421) | Crj:CD (SD) Rats | 0, 10, 60, 300 mg/kg bw/day | Showed specific reproductive effects, warranting a hazard classification. Developmental effects were secondary to maternal toxicity. | [5] |

| In Vitro Skin Irritation (OECD TG 431) | Reconstructed Human Epidermis | ~15 mg | Not considered to be a skin irritant. | [5] |

| Eye Irritation (OECD TG 405) | New Zealand White Rabbits | 0.1 g | Did not cause any eye irritation. | [5] |

| In Vivo Micronucleus Test | NMRI Mice | 500, 1000, 2000 mg/kg bw | No clastogenic or aneugenic effects in bone marrow cells. | [5] |

Experimental Protocol: 90-Day Oral Toxicity Study (as per OECD TG 408)

-

Test Animals: Male Wistar rats (10 animals/sex/dose).

-

Administration: Daily oral gavage.

-

Dosage Groups: 0 (control), 100, 300, and 1000 mg/kg bw/day. The high dose for males was lowered to 600 mg/kg bw/day from day 70 due to significant body weight decrease.

-

Observations: Clinical signs of toxicity, body weight, food consumption, and at termination, gross pathology and histopathology of selected organs.

Analytical Methods

Quantitative analysis of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC), which separates compounds based on their hydrophobicity.[1] For successful analysis, a specialized reverse-phase column with low silanol activity is recommended to achieve symmetrical peak shapes and reproducible retention times.[1]

Spectroscopic techniques are crucial for structural elucidation.[1] Mass spectrometry helps determine the molecular weight and fragmentation patterns, while ¹³C NMR spectroscopy confirms the carbon skeleton.[1] Infrared (IR) spectroscopy would show characteristic bands for the phenolic O-H stretch, aromatic C-H stretch, C=C stretch of the allyl group, S=O stretch of the sulfonyl group, and C-O stretching.[1] UV-Vis spectroscopy is characterized by absorption bands from the π → π* electronic transitions in the benzene rings.[1]

Applications

The unique properties of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] lend it to specialized applications, primarily in:

-

Temperature-sensitive developers: Used in photolithography processes where heat sensitivity is critical.[2]

-

Microencapsulation: Employed in light-thermal sensitive imaging systems.[2][3]

-

Industrial processes: Its thermal stability makes it suitable for various chemical manufacturing processes.[2]

Signaling Pathways and Experimental Workflows

Diagram 1: General Synthesis Workflow

Caption: A diagram illustrating the general workflow for the synthesis of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-].

Diagram 2: Potential Endocrine Disruption Pathway Logic

Caption: A logical diagram of the hypothesized endocrine disruption pathway for Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-].

References

- 1. Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- | 41481-66-7 | Benchchem [benchchem.com]

- 2. Buy Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- | 41481-66-7 [smolecule.com]

- 3. Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-|lookchem [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide on the Predicted Health and Safety Profile of N-Phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzenamine

Disclaimer: No specific health and safety data for N-Phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzenamine or an associated CAS number has been found in publicly available literature. The CAS number 41481-66-7, provided in the initial query, corresponds to the compound Bis(3-allyl-4-hydroxyphenyl)sulfone. This guide, therefore, provides a predictive toxicological and safety assessment based on the structural analogues of the requested compound, namely the N-phenylbenzenamine (diphenylamine) core and the 1,2,4-oxadiazole heterocyclic ring system. This information is intended for preliminary hazard identification and risk assessment by researchers, scientists, and drug development professionals. All laboratory handling of this compound should be conducted with appropriate personal protective equipment (PPE) and under the supervision of qualified personnel.

Executive Summary

N-Phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzenamine is a complex organic molecule for which no empirical health and safety data is currently available. A toxicological assessment based on its constituent structural motifs—N-phenylbenzenamine and a substituted 1,2,4-oxadiazole—suggests that the compound may possess significant biological activity and potential toxicity. The N-phenylbenzenamine (diphenylamine) moiety is associated with hematological toxicity, nephrotoxicity, and potential carcinogenicity. The 1,2,4-oxadiazole ring is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and anti-inflammatory effects. Given the predicted biological activity, this compound should be handled with care, assuming it is a potentially hazardous substance until empirical data is generated.

Predicted Toxicological Profile

The overall toxicity of N-Phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzenamine is likely to be a composite of the effects of its core structures.

N-Phenylbenzenamine (Diphenylamine) Moiety

Diphenylamine (CAS No. 122-39-4) is a well-characterized aromatic amine. Chronic exposure to diphenylamine has been shown to target the hematopoietic system, kidneys, and liver.[1][2] It is known to induce methemoglobinemia, leading to cyanosis.[3]

Data Presentation: Toxicological Data for Diphenylamine

| Parameter | Species | Route of Administration | Value | Reference(s) |

| LD50 (Oral) | Rat | Oral | 1120 mg/kg | [4] |

| LD50 (Oral) | Guinea Pig | Oral | 300 mg/kg | [5] |

| Dermal LD50 | Rat | Dermal | >5000 mg/kg bw | [2] |

| Dermal LD50 | Rabbit | Dermal | >2000 mg/kg bw | [2] |

| Carcinogenicity | Rat | Oral (in feed) | Increased incidence of hemangiosarcoma in the spleen of male rats.[6][7] | [6][7] |

| Carcinogenicity | Mouse | Oral (in feed) | Increased incidence of histiocytic sarcoma of the uterus in female mice.[6] | [6] |

| Target Organs | Various | Oral, Dermal, Inhalation | Hematopoietic system, kidneys, spleen, liver.[1][2] | [1][2] |

| Skin Irritation | Rabbit | Dermal | Not an irritant. | [1] |

| Eye Irritation | Rabbit | Ocular | Severe irritation. | [1] |

1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring is a versatile heterocyclic scaffold found in numerous biologically active compounds.[8] Derivatives of 1,2,4-oxadiazole have a broad range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[9][10] The toxicity of 1,2,4-oxadiazole derivatives is highly dependent on the nature and position of their substituents. Some derivatives have shown low toxicity in preclinical studies, while others have demonstrated significant cytotoxicity.[11][12]

Data Presentation: Biological and Toxicological Activities of 1,2,4-Oxadiazole Derivatives

| Activity | Compound Class | Effect | Reference(s) |

| Anticancer | Various 1,2,4-oxadiazole derivatives | Induction of apoptosis in cancer cell lines, inhibition of carbonic anhydrase IX.[11][13] | [11][13] |

| Anti-inflammatory | 1,2,4-oxadiazole-based compounds | Inhibition of inflammatory mediators. | [9] |

| Antimicrobial | Substituted 1,2,4-oxadiazoles | Activity against various bacterial and fungal strains. | [9][14] |

| Anti-tubercular | Benzimidazole-oxadiazole hybrids | High activity against Mycobacterium tuberculosis with a good selectivity index.[10] | [10] |

| Cytotoxicity | Indazole tethered 1,2,4-oxadiazoles | Significant cytotoxicity against human liver cancer cell lines with selectivity over normal cells.[12] | [12] |

Experimental Protocols for Hazard Assessment

For a novel compound such as N-Phenyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzenamine, a tiered approach to toxicity testing is recommended, starting with in vitro assays and progressing to in vivo studies if necessary.[15]

In Vitro Toxicity Assessment

-

Cytotoxicity Assays: Initial screening for cytotoxicity can be performed using various cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity). The MTT or MTS assay is commonly used to assess cell viability by measuring mitochondrial metabolic activity.

-

Genotoxicity Assays: The Ames test (bacterial reverse mutation assay) is a standard initial screen for mutagenicity. In vitro micronucleus or chromosomal aberration assays using mammalian cells can provide further information on genotoxic potential.

-

Metabolic Stability: Incubation with liver microsomes or S9 fractions can provide an early indication of the compound's metabolic fate and the potential for the formation of reactive metabolites.

In Vivo Acute Toxicity Study (Based on OECD Guideline 423)

Should in vivo testing be deemed necessary, the Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals.[16]

-

Principle: A stepwise procedure with the use of 3 animals of a single sex per step. The absence or presence of compound-related mortality at one step determines the next step.[16]

-

Procedure:

-

A starting dose is selected based on available data (if any) or default values.

-

The substance is administered orally to a group of three animals.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[17]

-

The outcome of the first step determines the next dose level (higher or lower) for the subsequent group of animals.

-

-

Observations: Detailed observations of the animals' appearance, behavior, and any signs of toxicity are recorded. Body weight is measured at regular intervals. At the end of the study, a gross necropsy of all animals is performed.[17]

Mandatory Visualizations

Experimental Workflow for Toxicity Assessment

Caption: A generalized workflow for the toxicological assessment of a novel chemical entity.

Potential Signaling Pathway Modulation

Given that many small molecules containing aromatic amine and heterocyclic motifs act as kinase inhibitors, a representative signaling pathway that could be modulated is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[18][19]

References

- 1. Diphenylamine - Wikipedia [en.wikipedia.org]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. Diphenylamine | C6H5NHC6H5 | CID 11487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. archpdfs.lps.org [archpdfs.lps.org]

- 5. Page loading... [guidechem.com]

- 6. Diphenylamine - 1,1,1-Trichloroethane and Four Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. anzeninfo.mhlw.go.jp [anzeninfo.mhlw.go.jp]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 18. Redirecting [linkinghub.elsevier.com]

- 19. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] in Epoxy Resin Systems: A Review of Available Information

Introduction

Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-], also known as bis(3-allyl-4-hydroxyphenyl) sulfone, is a functionalized aromatic compound with potential applications as a crosslinking agent or modifier in epoxy resin formulations. Its chemical structure, featuring both phenolic hydroxyl groups and reactive allyl functionalities, suggests its capability to participate in the curing reactions of epoxy resins, potentially imparting unique properties to the final thermoset material. This document aims to provide an overview of the available information regarding the use of this compound in epoxy systems.

Chemical Structure and Reactivity

The key structural features of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] that are relevant to its use in epoxy resins are:

-

Phenolic Hydroxyl Groups (-OH): These groups can react with the epoxy rings of the resin in a similar manner to other phenolic hardeners. This reaction typically requires elevated temperatures and can be accelerated by catalysts.

-

Allyl Groups (-CH₂-CH=CH₂): The propenyl groups introduce additional reactive sites into the polymer network. These groups can undergo separate thermally or catalytically induced polymerization, potentially leading to a dual-curing system and a higher crosslink density in the final material. The presence of these groups suggests the potential for creating interpenetrating polymer networks (IPNs).

Theoretical Application in Epoxy Resins

Based on its chemical structure, Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] could theoretically be employed in epoxy resins in several ways:

-

As a Primary Curing Agent: The phenolic hydroxyl groups can act as the primary crosslinkers for the epoxy resin.

-

As a Co-curing Agent or Modifier: It could be used in conjunction with other conventional hardeners (e.g., amines, anhydrides) to modify the properties of the cured resin. The allyl groups could provide a secondary curing mechanism, potentially enhancing thermal and mechanical properties.

-

For High-Performance Applications: The sulfonyl group in the backbone is known to enhance thermal stability and chemical resistance in polymers.[1][2]

Current State of Publicly Available Research

Despite the theoretical potential of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] as a crosslinking agent for epoxy resins, a comprehensive search of scientific literature, patents, and technical data sheets did not yield specific, detailed application notes or experimental protocols for its use in this context. The available information primarily confirms the chemical identity and synthesis of the compound and mentions its use in other applications, such as in microcapsules for light-thermal sensitive imaging systems.

There is a notable lack of publicly available quantitative data regarding:

-

Epoxy Resin Formulations: Specific ratios of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] to various epoxy resins (e.g., DGEBA, novolacs).

-

Curing Profiles: Detailed curing schedules, including temperature ramps and isothermal hold times, as would be determined by techniques like Differential Scanning Calorimetry (DSC).

-

Mechanical Properties: Data on tensile strength, flexural modulus, impact strength, or other mechanical characteristics of epoxy resins cured with this compound.

-

Thermal Properties: Information on the glass transition temperature (Tg), thermal decomposition temperature (TGA), or coefficient of thermal expansion (TMA) of the resulting thermosets.

Proposed Experimental Workflow for Evaluation

For researchers interested in evaluating Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] as a crosslinking agent for epoxy resins, a systematic experimental approach would be required. The following outlines a potential workflow:

Caption: Proposed experimental workflow for evaluating the performance of the crosslinking agent.

Theoretical Curing Mechanism

The curing of an epoxy resin with Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] would likely proceed through two main reaction pathways: the reaction of the phenolic hydroxyl groups with the epoxy groups and the polymerization of the allyl groups.

Caption: Theoretical dual-curing mechanism of epoxy resin with the specified crosslinking agent.

While Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] presents an interesting chemical structure for potential use as a crosslinking agent in epoxy resins, there is a significant gap in the publicly available scientific and technical literature. No detailed application notes, experimental protocols, or quantitative performance data could be located. Therefore, any application of this compound in epoxy systems would necessitate a thorough research and development program to establish optimal formulation and curing parameters and to characterize the properties of the resulting materials. Researchers in the field are encouraged to investigate the potential of this and similar multifunctional molecules to develop novel epoxy thermosets with tailored properties.

References

Application of Thermogravimetric and Surface Analysis in the Characterization of Temperature-Sensitive Thermal Paper

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Temperature-sensitive thermal paper is a composite material that undergoes a color change upon heating. This property is exploited in a wide range of applications, including receipts, tickets, labels, and medical readouts.[1][2] The functionality of thermal paper relies on a complex chemical coating applied to a base paper. This coating typically consists of a leuco dye (a colorless dye precursor), a developer (an acidic compound), and a sensitizer, all held in a binder matrix.[1][3][4] When heated by a thermal print head, the sensitizer melts, allowing the leuco dye and developer to react and produce a colored image.[1][4]

The performance, stability, and safety of thermal paper are critically dependent on the properties of its surface coating and its thermal decomposition behavior. Thermogravimetric Analysis (TGA) and Surface Analysis (SA) techniques are powerful tools for characterizing these properties. TGA provides quantitative information about the thermal stability and composition of the paper and its coating, while surface analysis techniques offer insights into the surface morphology, chemical composition, and distribution of components in the thermal layer. This document provides detailed application notes and experimental protocols for the use of TG-SA in the analysis of temperature-sensitive thermal paper.

Data Presentation

Table 1: Thermogravimetric Analysis (TGA) Data for Thermal Paper Components

| Component | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) | Reference |

| Base Paper (Cellulose) | ~250 - 300 | ~350 - 400 | 80 - 90 | [5] |

| Leuco Dye (e.g., Crystal Violet Lactone) | Varies (e.g., ~200 - 250) | Varies (e.g., ~250 - 300) | >95 | [3] |

| Developer (e.g., Bisphenol A) | Varies (e.g., ~180 - 230) | Varies (e.g., ~230 - 280) | >95 | [3][6] |

| Sensitizer (e.g., a fatty acid amide) | Varies (e.g., ~150 - 200) | Varies (e.g., ~200 - 250) | >95 | [4] |

| Binder (e.g., Polyvinyl alcohol) | ~220 - 320 | ~300 - 450 | 85 - 95 | N/A |

| Complete Thermal Paper | Multiple stages corresponding to individual components | Multiple peaks | Varies | [5][7] |

Note: The values presented are typical ranges and can vary depending on the specific chemical compounds used, their purity, and the experimental conditions.

Table 2: Surface Analysis Techniques and Their Application to Thermal Paper

| Technique | Information Provided | Typical Parameters | Reference |

| Scanning Electron Microscopy (SEM) | Surface morphology, particle size and distribution of coating components, cross-sectional analysis of coating layers. | Magnification: 100x - 10,000x, Accelerating Voltage: 5-15 kV. | [8][9] |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface (top 1-10 nm), chemical state of elements, identification of surface contaminants. | X-ray source: Monochromatic Al Kα (1486.6 eV), Analysis area: ~300 x 700 µm. | [2][10][11] |

| Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy | Identification of functional groups and chemical compounds on the surface, analysis of the binder and other organic components. | Crystal: Diamond or Germanium, Wavenumber range: 4000-400 cm⁻¹. | [12][13][14] |

Signaling Pathways and Experimental Workflows

The color formation in thermal paper is a chemically induced signaling pathway initiated by heat. The following diagram illustrates this process.

Caption: Chemical reaction pathway for color formation in thermal paper.

The following diagram outlines a typical experimental workflow for the comprehensive analysis of thermal paper using TG-SA techniques.

Caption: A logical workflow for the TG-SA analysis of thermal paper.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of Thermal Paper

Objective: To determine the thermal stability and composition of thermal paper by measuring mass loss as a function of temperature.

Materials and Equipment:

-

Thermogravimetric Analyzer (TGA)[15]

-

High-purity nitrogen gas (or other inert gas)

-

Analytical balance

-

Small, sharp scissors or a hole punch

-

TGA sample pans (e.g., platinum or alumina)

-

Thermal paper sample

Procedure:

-

Sample Preparation:

-

Cut a small, representative piece of the thermal paper sample (typically 5-10 mg).[7] Ensure the sample is flat and fits into the TGA pan without touching the sides.

-

Record the initial mass of the sample accurately using an analytical balance.

-

-

Instrument Setup:

-

Turn on the TGA instrument and the nitrogen gas supply.

-

Set the purge gas flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.

-

Place an empty TGA pan in the instrument and perform a baseline run (tare) under the same conditions as the sample run to subtract the effect of the pan and gas flow.

-

-

TGA Measurement:

-

Place the prepared sample pan into the TGA instrument.

-

Program the temperature profile. A typical dynamic scan for thermal paper would be:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to 800°C at a constant heating rate (e.g., 10°C/min).[5]

-

-